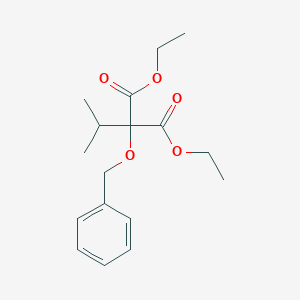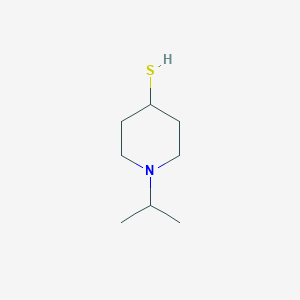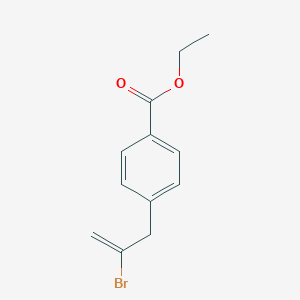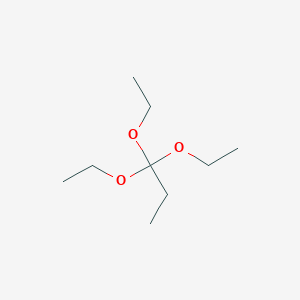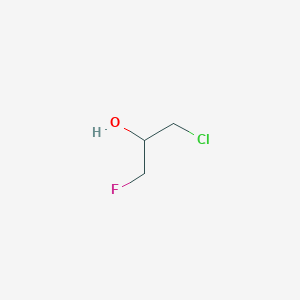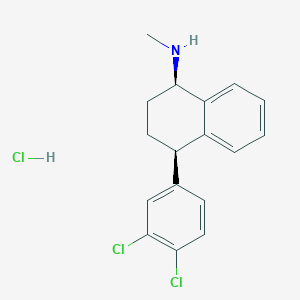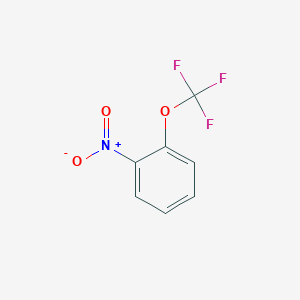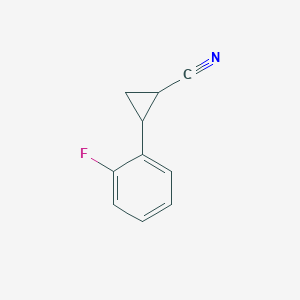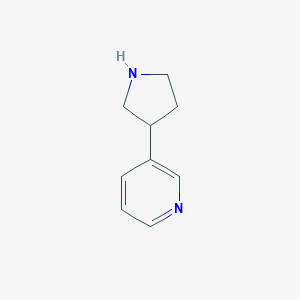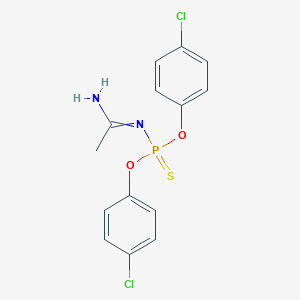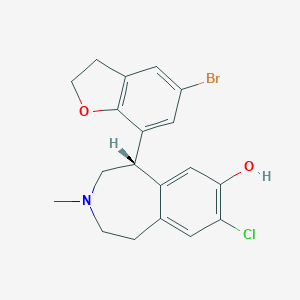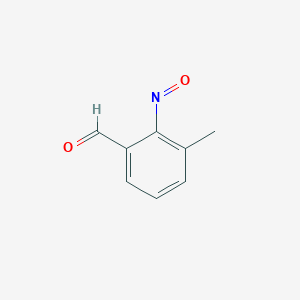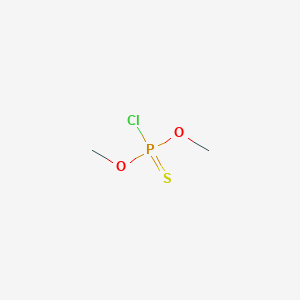![molecular formula C10H14O B128865 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) CAS No. 155156-95-9](/img/structure/B128865.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as norcarane aldehyde and is widely used in organic synthesis. Norcarane aldehyde has been found to have various biochemical and physiological effects, making it a valuable compound in scientific research.
Mecanismo De Acción
The mechanism of action of norcarane aldehyde is not fully understood. However, it is believed to act as a reactive aldehyde, reacting with various nucleophiles to form new compounds. Norcarane aldehyde has also been found to act as a Michael acceptor, reacting with various nucleophiles to form new compounds.
Efectos Bioquímicos Y Fisiológicos
Norcarane aldehyde has been found to have various biochemical and physiological effects. It has been found to be cytotoxic to various cancer cell lines, making it a potential anti-cancer agent. Norcarane aldehyde has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norcarane aldehyde has several advantages as a chemical compound for lab experiments. It is readily available and relatively inexpensive, making it a valuable compound for organic synthesis. However, norcarane aldehyde is highly reactive and can be difficult to handle, making it challenging to work with.
Direcciones Futuras
There are several future directions for the study of norcarane aldehyde. One potential direction is the development of new synthetic methods for norcarane aldehyde. Another potential direction is the study of the mechanism of action of norcarane aldehyde, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of norcarane aldehyde could lead to the development of new treatments for various diseases.
Métodos De Síntesis
Norcarane aldehyde can be synthesized using several methods, including the oxidation of norcarane using various oxidizing agents. One of the most common methods is the oxidation of norcarane using potassium permanganate in an aqueous solution. This method yields norcarane aldehyde in high purity and is widely used in organic synthesis.
Aplicaciones Científicas De Investigación
Norcarane aldehyde has been extensively studied in scientific research for its various applications. It is commonly used in the synthesis of various organic compounds, including chiral amines, amino acids, and heterocyclic compounds. Norcarane aldehyde has also been found to have antimicrobial properties, making it a valuable compound in the development of new antibiotics.
Propiedades
Número CAS |
155156-95-9 |
|---|---|
Nombre del producto |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,2S,4R)-2-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1 |
Clave InChI |
CKRQZBVTOBNMOI-KXUCPTDWSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2CC[C@@H]1C=C2)C=O |
SMILES |
CC1(CC2CCC1C=C2)C=O |
SMILES canónico |
CC1(CC2CCC1C=C2)C=O |
Sinónimos |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
